Cas no 181820-67-7 (6-Methoxy-α-methyl-3-pyridinemethanol)

6-Methoxy-α-methyl-3-pyridinemethanol is a pyridine derivative with a methoxy and hydroxymethyl substituent at the 3-position, along with an α-methyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural features, including the electron-donating methoxy group and the reactive hydroxymethyl moiety, make it valuable for further functionalization. The α-methyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. The compound is typically handled under controlled conditions due to its potential sensitivity. Its purity and stability are critical for consistent performance in downstream applications.
6-Methoxy-α-methyl-3-pyridinemethanol structure
181820-67-7 structure
Product Name:6-Methoxy-α-methyl-3-pyridinemethanol
CAS No:181820-67-7
MF:C8H11NO2
MW:153.178442239761
CID:113723
PubChem ID:45090900
Update Time:2025-08-05

6-Methoxy-α-methyl-3-pyridinemethanol Chemical and Physical Properties

Names and Identifiers

    • 6-methoxy-a-methyl-3-Pyridinemethanol
    • 1-(6-methoxypyridin-3-yl)ethanol
    • 3-Pyridinemethanol,6-methoxy-a-methyl-
    • 1-(6-Methoxy-pyridin-3-yl)-ethanol
    • 3-Pyridinemethanol,6-methoxy-alpha-methyl-(9CI)
    • 181820-67-7
    • NYDSKPPAAGUGLW-UHFFFAOYSA-N
    • SCHEMBL1581887
    • EN300-111979
    • 1-(6-methoxypyridin-3-yl)ethan-1-ol
    • SY345611
    • 1-(6-Methoxy-3-pyridyl)ethanol
    • MFCD18802450
    • G71212
    • DS-020421
    • 6-Methoxy-α-methyl-3-pyridinemethanol
    • Inchi: 1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3
    • InChI Key: NYDSKPPAAGUGLW-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=NC(=CC=1)OC

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42.4Ų

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Additional information on 6-Methoxy-α-methyl-3-pyridinemethanol

Professional Introduction to 6-Methoxy-α-methyl-3-pyridinemethanol (CAS No. 181820-67-7)

6-Methoxy-α-methyl-3-pyridinemethanol, with the chemical identifier CAS No. 181820-67-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol exhibits a unique structural framework that positions it as a valuable intermediate in the development of novel therapeutic agents. The presence of both methoxy and methyl substituents on the pyridine ring imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists.

The compound’s molecular structure, featuring a hydroxymethyl group at the α-position relative to the methyl substituent, facilitates diverse chemical transformations. These include nucleophilic additions, condensation reactions, and functional group interconversions, which are pivotal in synthesizing more complex molecules. In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their broad spectrum of biological activities.

One of the most compelling aspects of 6-Methoxy-α-methyl-3-pyridinemethanol is its role in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. The pyridine core is a common motif in drugs that modulate neurotransmitter systems, such as acetylcholine and serotonin. For instance, derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in managing cognitive decline associated with neurodegenerative diseases like Alzheimer’s disease. Recent studies have highlighted the structural optimization of such pyridine-based scaffolds to enhance binding affinity and reduce off-target effects.

Furthermore, the methoxy group in 6-Methoxy-α-methyl-3-pyridinemethanol contributes to its metabolic stability and bioavailability, which are critical factors in drug design. This feature has prompted researchers to explore its utility in developing prodrugs—compounds that are pharmacologically inactive but are converted into active drugs within the body. The hydroxymethyl functionality also allows for further derivatization into esters or amides, expanding its synthetic utility in producing a variety of pharmacophores.

The compound has also shown promise in anti-inflammatory applications. Pyridine derivatives are known to interact with various inflammatory pathways, including COX and LOX enzymes, which play key roles in prostaglandin synthesis. Preliminary in vitro studies using 6-Methoxy-α-methyl-3-pyridinemethanol have demonstrated inhibitory effects on inflammatory mediators, suggesting its potential as a lead compound for novel anti-inflammatory agents. These findings align with the broader trend toward developing targeted therapies that minimize systemic side effects.

In addition to its pharmaceutical applications, 6-Methoxy-α-methyl-3-pyridinemethanol has been utilized in agrochemical research. The structural motifs present in this compound are found in several pesticides and herbicides that exhibit potent biological activity against pests while maintaining environmental safety. Researchers have leveraged its scaffold to develop new agrochemicals with improved efficacy and reduced toxicity profiles. This dual utility underscores the compound’s importance as a versatile intermediate in both medicinal and agricultural chemistry.

The synthesis of 6-Methoxy-α-methyl-3-pyridinemethanol typically involves multi-step organic reactions starting from commercially available precursors such as 3-hydroxypyridine or methyl 3-pyridinecarboxylate. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity where necessary. These synthetic advances have not only simplified the production process but also enabled access to enantiomerically pure forms of the compound, which are essential for evaluating stereoselective pharmacological properties.

The growing body of research on 6-Methoxy-α-methyl-3-pyridinemethanol highlights its significance as a pharmacophoric scaffold with broad therapeutic implications. As computational chemistry and high-throughput screening technologies continue to evolve, compounds like this one are being rapidly evaluated for their potential applications across multiple disease areas. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of novel derivatives with enhanced pharmacokinetic profiles.

In conclusion,6-Methoxy-α-methyl-3-pyridinemethanol (CAS No. 181820-67-7) represents a cornerstone molecule in modern medicinal chemistry. Its unique structural features enable diverse functionalization pathways, making it indispensable for developing innovative therapeutics targeting neurological disorders, inflammation, and other critical health challenges. The ongoing exploration of its pharmacological properties ensures that this compound will remain at the forefront of pharmaceutical research for years to come.

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